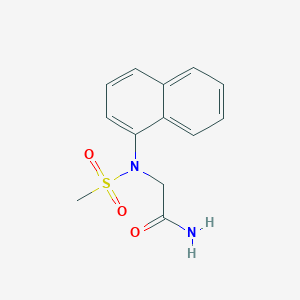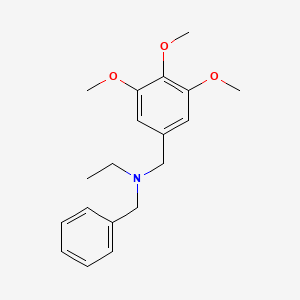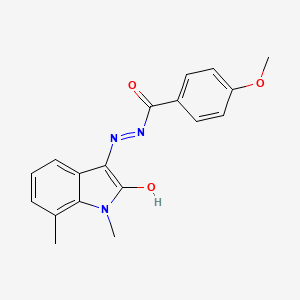
N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide, also known as NSC-163088, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of glycine receptor antagonists and has been shown to have a wide range of biochemical and physiological effects.
作用機序
N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide acts as a competitive antagonist of the glycine receptor. The glycine receptor is a ligand-gated ion channel that is involved in inhibitory neurotransmission in the central nervous system. By blocking the glycine receptor, N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide can increase excitability in the brain and produce its therapeutic effects.
Biochemical and Physiological Effects:
N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase seizure threshold in animal models of epilepsy, reduce pain sensitivity in models of chronic pain, and reduce anxiety-like behavior in models of anxiety disorders. N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has also been shown to modulate neurotransmitter release and synaptic plasticity in the brain.
実験室実験の利点と制限
One of the advantages of N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide is that it is a potent and selective glycine receptor antagonist. This makes it a useful tool compound for studying the glycine receptor and its role in various diseases. However, one of the limitations of N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide is that it has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide research. One area of interest is its potential use as a therapeutic agent for epilepsy, chronic pain, and anxiety disorders. Another area of interest is its use as a tool compound for studying the glycine receptor and its role in various diseases. Additionally, there is interest in developing more potent and selective glycine receptor antagonists based on the structure of N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide. Finally, there is interest in developing new methods for synthesizing N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide that improve its solubility and make it easier to use in experiments.
Conclusion:
N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide is a compound that has been extensively studied for its potential therapeutic applications and as a tool compound for studying the glycine receptor. It has a wide range of biochemical and physiological effects and has shown promise as a therapeutic agent for epilepsy, chronic pain, and anxiety disorders. Despite its limitations, N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide remains an important compound for neuroscience research and has several future directions for further study.
合成法
N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide can be synthesized by reacting 1-naphthylglycine with methanesulfonyl chloride in the presence of a base. The resulting compound is then purified by recrystallization and characterized by various spectroscopic techniques such as NMR and IR.
科学的研究の応用
N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has been extensively studied for its potential therapeutic applications in various diseases such as epilepsy, chronic pain, and anxiety disorders. It has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has also been studied for its potential use as a tool compound in neuroscience research to study the glycine receptor.
特性
IUPAC Name |
2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-19(17,18)15(9-13(14)16)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,9H2,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEWASLQHPDAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N)C1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5772460.png)

![4-tert-butyl-N'-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5772476.png)
![4-[allyl(methylsulfonyl)amino]-N-methylbenzamide](/img/structure/B5772481.png)
![{3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5772489.png)
![5-[(2-chlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5772497.png)

![2-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide](/img/structure/B5772508.png)
![methyl (4-{[(4-morpholinylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5772516.png)

![N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5772525.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-isopropylbenzamide](/img/structure/B5772540.png)

![N-(4-acetylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5772562.png)